N-(2-furoyl)-N'-(2-furylmethyl)thiourea

Description

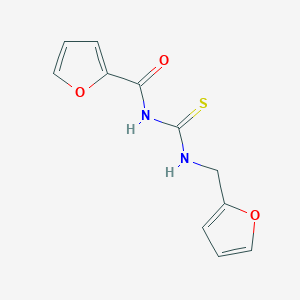

N-(2-Furoyl)-N'-(2-furylmethyl)thiourea is a thiourea derivative characterized by a 2-furoyl group attached to one nitrogen atom and a 2-furylmethyl group on the adjacent nitrogen. Thioureas of this class are notable for their planar acyl-thiourea core [C(O)NHC(S)N], which enables strong intramolecular hydrogen bonding and diverse supramolecular interactions .

Properties

CAS No. |

314746-86-6 |

|---|---|

Molecular Formula |

C11H10N2O3S |

Molecular Weight |

250.28 g/mol |

IUPAC Name |

N-(furan-2-ylmethylcarbamothioyl)furan-2-carboxamide |

InChI |

InChI=1S/C11H10N2O3S/c14-10(9-4-2-6-16-9)13-11(17)12-7-8-3-1-5-15-8/h1-6H,7H2,(H2,12,13,14,17) |

InChI Key |

KLCUTYGLJDBNKU-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)CNC(=S)NC(=O)C2=CC=CO2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of N-(2-furoyl)-N’-(2-furylmethyl)thiourea typically begins with 2-furoyl chloride and 2-furylmethylamine.

Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours.

Purification: The crude product is purified by recrystallization from an appropriate solvent, such as ethanol or methanol, to obtain pure N-(2-furoyl)-N’-(2-furylmethyl)thiourea.

Industrial Production Methods: While specific industrial production methods for N-(2-furoyl)-N’-(2-furylmethyl)thiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Hydrolysis Under Acidic or Basic Conditions

The thiourea moiety undergoes hydrolysis to yield substituted urea derivatives and hydrogen sulfide. This reaction is facilitated by acidic or alkaline media:

Reaction :

-

Conditions :

-

Acidic: HCl (1M, reflux, 6–8 hours)

-

Basic: NaOH (1M, 60°C, 4–6 hours)

-

-

Outcome : Complete conversion confirmed via TLC and H NMR.

Cyclocondensation with α-Halo Ketones

The compound reacts with α-halo ketones (e.g., bromoacetone, bromoacetophenone) to form 4-thiazoline derivatives. This cyclization is driven by nucleophilic substitution at the α-carbon:

Reaction :

-

Conditions :

-

Example Products :

R Group Product Name Melting Point (°C) Yield (%) CH₃ 2-(Furoylimino)-3-(furylmethyl)-4-methyl-4-thiazoline 148–150 78 C₆H₅ 2-(Furoylimino)-3-(furylmethyl)-4-phenyl-4-thiazoline 162–164 82

Oxidation to Sulfoxides and Sulfones

Treatment with oxidizing agents converts the thiocarbonyl group (C=S) to sulfoxide (C-SO) or sulfone (C-SO₂):

Reaction :

-

Conditions :

-

Yields :

-

Sulfoxide: 65–70%

-

Sulfone: 55–60%

-

Coordination with Metal Ions

The thiourea acts as a bidentate ligand via sulfur and oxygen atoms, forming complexes with transition metals:

Example Reaction :

-

Key Findings :

Nucleophilic Substitution Reactions

The thiourea participates in nucleophilic substitutions, particularly with amines and alkyl halides:

Reaction with Benzyl Chloride :

Intramolecular Hydrogen Bonding and Tautomerism

The compound exhibits trans–cis tautomerism stabilized by intramolecular N–H···O/N hydrogen bonds (Figure 1) . This affects its reactivity in protic solvents:

Scientific Research Applications

Chemistry:

Catalysis: N-(2-furoyl)-N’-(2-furylmethyl)thiourea can act as a ligand in coordination chemistry, forming complexes with transition metals that are useful in catalysis.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

Antimicrobial Agents: Research has shown that thiourea derivatives, including N-(2-furoyl)-N’-(2-furylmethyl)thiourea, exhibit antimicrobial properties, making them potential candidates for developing new antibiotics.

Enzyme Inhibition: This compound can inhibit certain enzymes, which may be useful in drug development.

Industry:

Polymer Additives: N-(2-furoyl)-N’-(2-furylmethyl)thiourea can be used as an additive in polymer formulations to enhance properties such as thermal stability and flame retardancy.

Mechanism of Action

The mechanism of action of N-(2-furoyl)-N’-(2-furylmethyl)thiourea largely depends on its application. In biological systems, it may interact with enzymes or cellular components, leading to inhibition or modulation of biochemical pathways. The furan rings and thiourea moiety play crucial roles in binding to molecular targets, influencing the compound’s overall activity.

Comparison with Similar Compounds

Table 1: Comparative Data for Select Thiourea Derivatives

Key Trends :

- Furoyl thioureas generally exhibit higher melting points (~150–200°C) compared to benzoyl derivatives due to stronger hydrogen bonding .

- IR spectra consistently show C=O stretches near 1680 cm⁻¹ and C=S near 1240 cm⁻¹, confirming the thiourea core .

Structural and Spectroscopic Distinctions

- X-ray Crystallography : N-(2-Furoyl)-N'-(2-pyridyl)thiourea () forms a 2D hydrogen-bonded network via N–H⋯S and N–H⋯O interactions, whereas benzoyl thioureas () exhibit simpler dimeric structures .

- ¹H NMR : Thiourea N–H protons resonate at δ 9.5–10.5 ppm in DMSO-d₆, with downfield shifts indicating strong hydrogen bonding .

- Thermal Stability : TGA studies of furoyl thioureas show decomposition above 250°C, higher than benzoyl analogs (~200°C), due to robust intermolecular interactions .

Biological Activity

N-(2-furoyl)-N'-(2-furylmethyl)thiourea is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including anticancer, antimicrobial, and other therapeutic properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound this compound features a thiourea backbone with furoyl substituents, which contribute to its biological activity. The presence of the furoyl group is significant as it enhances the compound's ability to engage in hydrogen bonding and coordination with biological targets.

Anticancer Activity

Research has indicated that thiourea derivatives, including this compound, exhibit promising anticancer properties. The mechanism of action often involves the modulation of key signaling pathways associated with cancer cell growth and proliferation.

- Case Study 1 : A study demonstrated that thiourea derivatives could significantly inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells. The IC50 values ranged from 3 to 14 µM for different derivatives, indicating potent anticancer activity .

- Mechanism : The anticancer effects are attributed to the induction of apoptosis and cell cycle arrest in the S phase. This was evidenced by increased levels of lactate dehydrogenase (LDH) in treated cells, suggesting compromised membrane integrity and cell death .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties against various bacterial strains.

- Case Study 2 : In vitro studies showed that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Enterobacter aerogenes using the disc diffusion method. The minimum inhibitory concentrations (MICs) were determined, highlighting its potential as an antimicrobial agent .

- Comparison Table : Below is a summary of its antimicrobial activity compared to other thiourea derivatives:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 25 |

| N-(2-Furoyl)-N'-pyridylthiourea | Enterobacter aerogenes | 30 |

| N-(4-Nitrobenzoyl)-N'-phenylthiourea | Escherichia coli | 20 |

Other Biological Activities

Beyond anticancer and antimicrobial properties, this compound has shown potential in various therapeutic areas:

- Antidiabetic Activity : Some studies have indicated that thiourea derivatives possess antidiabetic properties by modulating glucose metabolism and improving insulin sensitivity .

- Anti-inflammatory Effects : Research suggests that these compounds can reduce inflammation markers in vitro, making them candidates for further exploration in inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural features. Studies on SAR have revealed that modifications to the thiourea moiety or furoyl substituents can significantly impact potency and selectivity against various biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.